N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide is an organic compound with the molecular formula C22H21NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-(benzyloxy)aniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-(benzyloxy)phenylacetic acid
- 4-(benzyloxy)phenyl isocyanate
Uniqueness
N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide stands out due to its specific structural features, such as the presence of both benzyloxy and dimethylbenzamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO2/c1-16-8-9-19(14-17(16)2)22(24)23-20-10-12-21(13-11-20)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
InChI Key |
LPGGCFBJYNQJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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